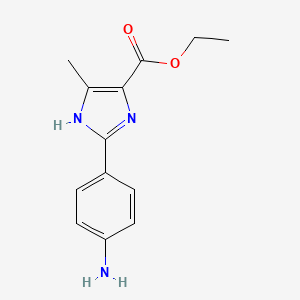
2-(4-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: : The imidazole ring can be formed through a condensation reaction between an aldehyde or ketone with an amine and a dicarboxylic acid.
Introduction of the Aminophenyl Group: : The aminophenyl group can be introduced through a nucleophilic substitution reaction.
Esterification: : The carboxylic acid group is then converted to its ethyl ester form using an alcohol (ethanol) in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the imidazole ring or the aminophenyl group.
Substitution: : Substitution reactions can introduce different substituents on the imidazole ring or the aminophenyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of imidazole derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: : Formation of reduced imidazole derivatives or aminophenyl derivatives.
Substitution: : Introduction of alkyl, aryl, or other functional groups.
Scientific Research Applications
2-(4-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
2-(4-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester can be compared with other similar compounds, such as:
2-(4-aminophenyl)benzimidazole: : Similar structure but different functional groups.
2-(4-aminophenyl)imidazole: : Similar core structure but different substituents.
2-(4-aminophenyl)thiazole: : Similar aromatic ring but different heterocyclic core.
Properties
IUPAC Name |
ethyl 2-(4-aminophenyl)-5-methyl-1H-imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-4-6-10(14)7-5-9/h4-7H,3,14H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBXOSRKKRKHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














